4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile
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Overview
Description
4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a phenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonitrile group may produce primary amines .
Scientific Research Applications
4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and carbonitrile groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
- 1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxy and carbonitrile functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
87388-41-8 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[2-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H14N2O/c1-16(2,19)8-7-12-5-3-4-6-14(12)15-11-18-10-13(15)9-17/h3-6,10-11,18-19H,1-2H3 |
InChI Key |
LADOMJLWFNLFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1C2=CNC=C2C#N)O |
Origin of Product |
United States |
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